4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide

Indophenol dye intermediate Sulfur dye chemistry Phenothiazine regioisomer

4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide (CAS 85153-42-0) is a phenothiazine-derived indophenol S-oxide compound constituted by a phenothiazine-5-oxide core coupled through a 2-ylimino bridge to a cyclohexadienone moiety. It belongs to the class of redox-active, quinoid imine chromogens widely exploited as leuco dye precursors and as intermediates in the manufacture of green sulfur dyestuffs.

Molecular Formula C18H12N2O2S
Molecular Weight 320.4 g/mol
CAS No. 85153-42-0
Cat. No. B12667605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide
CAS85153-42-0
Molecular FormulaC18H12N2O2S
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=C(S2=O)C=CC(=C3)N=C4C=CC(=O)C=C4
InChIInChI=1S/C18H12N2O2S/c21-14-8-5-12(6-9-14)19-13-7-10-18-16(11-13)20-15-3-1-2-4-17(15)23(18)22/h1-11,20H
InChIKeyUOYOZMLYHNJCBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide (CAS 85153-42-0): Industrial Indophenol Intermediate for Sulfur Dyes & Beyond


4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide (CAS 85153-42-0) is a phenothiazine-derived indophenol S-oxide compound constituted by a phenothiazine-5-oxide core coupled through a 2-ylimino bridge to a cyclohexadienone moiety [1]. It belongs to the class of redox-active, quinoid imine chromogens widely exploited as leuco dye precursors and as intermediates in the manufacture of green sulfur dyestuffs [2]. This compound is explicitly registered under EINECS 285-823-5 and has the computed XLogP3 of 2.3, a molecular weight of 320.37 g·mol⁻¹, and a topological polar surface area of 90.5 Ų [1].

Why Generic Phenothiazine Intermediates Cannot Replace 4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide in Sulfur Dye Synthesis


The 2-ylimino bridge and S-oxide functionality are not interchangeable generic features. The specific 2-position imino substitution (as opposed to the 3-position regioisomer) directs the ortho–para conjugation pathway, determining the absorption and dyeing properties of the resultant sulfur dyes [1][2]. The S-oxide group also confers a specific oxidation state (+4) that fundamentally alters the compound's redox behavior compared to both the sulfide (+2) and sulfone (+6) forms, affecting its performance as a leuco precursor and its stability during thionation [3]. Substituting with lower-purity condensation products that contain unreacted phenothiazine and undefined by-products yields sulfur dyes with significantly inferior tinctorial strength, duller shades, and incomplete solubility in practical dye vats [2].

Quantitative Differentiation Guide for 4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide (CAS 85153-42-0)


Regiospecific Indophenol S-Oxide (2-ylimino vs. 3-ylimino) – Structural Differentiation

CAS 85153-42-0 is unambiguously the 2-ylimino regioisomer of the indophenol S-oxide scaffold, whereas CAS 70867-44-6 is the 3-ylimino isomer [1][2]. The 2-position linkage enables a distinct ortho–para conjugated electronic pathway that is absent in the 3-ylimino isomer. This structural difference has an experimentally measurable consequence in the computed lipophilicity: the target compound has an XLogP3 of 2.3 [1], while the 3-ylimino isomer is reported with a computed LogP of 3.68 [2]. The lower lipophilicity of the 2-ylimino regioisomer is consistent with its preferential use as an intermediate for water-developable sulfur dye systems.

Indophenol dye intermediate Sulfur dye chemistry Phenothiazine regioisomer

Purity and Yield: High Indophenol S-Oxide Content vs. Prior Art Condensation Products

The patented condensation process produces an indophenol S-oxide product in which the target compound (Formula I) constitutes 60% to 100% by weight, with a typical preferred range of 80% to 100% [1]. In contrast, the prior art condensation process (without additional oxidizing agent) yields a product containing only approximately 20% by weight of the indophenol S-oxide target compound, accompanied by approximately 12% by weight of undesired phenothiazine 5-oxide and 1% by weight of unreacted phenothiazine [1]. This represents a 3- to 5-fold increase in the active intermediate content, which is critical for the downstream thionation step.

Sulfur dye intermediate Indophenol S-oxide purity Condensation product

Differentiation from Non-S-Oxide Indophenol Ia: Impact on Subsequent Thionation Yield

The condensation product mixture contains both the S-oxide target compound (Formula I) and its non-S-oxide analog (indophenol Ia). The patented process achieves an indophenol Ia content of 0% to 40% by weight (preferably 0–20%) [1]. A higher Formula I/Ia ratio correlates with superior thionation outcomes: when the condensation product containing Formula I at >90% by weight is thionated, the resulting dyestuff is virtually completely soluble in dithionite, sulfide, and bisulfide vats [1]. In contrast, thionation of the prior art condensation product (with lower I/Ia ratio) produces a dyestuff with significantly lower tinctorial strength, a considerably duller and bluer shade, and incomplete vat solubility [1].

Indophenol S-oxide vs. indophenol Thionation efficiency Sulfur dye yield

S-Oxide vs. S,S-Dioxide Oxidation State: Impact on Mechanochromic and Solvatochromic Properties

Although direct photophysical data for CAS 85153-42-0 remain unpublished, the phenothiazine-S-oxide functional group imparts class-level optical properties that are distinct from both the corresponding sulfide and S,S-dioxide. Zhang et al. (2023) demonstrated that phenothiazine-S-oxide fluorophores exhibit blue solid-state fluorescence and pronounced solvatochromism, with emission wavelength red-shifting as solvent polarity increases [1]. In the same study, the phenothiazine-S,S-dioxide analog emitted yellow-green fluorescence, and the sulfide analog emitted yellow fluorescence. Critically, the S-oxide derivative exhibited a rare self-recovery mechanochromic behavior that was absent in the S,S-dioxide derivative [1].

Mechanochromic materials Solvatochromism Phenothiazine-S-oxide

Validated Industrial & Research Application Scenarios for 4-(10H-Phenothiazin-2-ylimino)cyclohexa-2,5-dien-1-one S-oxide (CAS 85153-42-0)


Specialty Sulfur Dye Intermediate for Cellulose and Polyamide Fibers

Where a procurement specification demands an indophenol S-oxide intermediate for the manufacture of green to deep black sulfur dyes with high tinctorial strength, complete alkaline vat solubility, and excellent wet-fastness properties, CAS 85153-42-0 (as the purified 2-ylimino indophenol S-oxide Formula I) is the specifically claimed intermediate [1]. The quality assurance critical parameter is the indophenol S-oxide content: a product containing >60% by weight of the target compound, with <6% combined phenothiazine/phenothiazine 5-oxide impurities, ensures thionation yields dyestuffs free of the drabness, insolubility, and poor fastness that plague dyestuffs derived from low-quality generic intermediates [1]. This application scenario is most relevant for textile dye manufacturers seeking to produce fast green sulfur dyes without recourse to expensive copper phthalocyanine-based alternatives [1].

Leuco Precursor for Reversible Electrochromic and Pressure-Sensitive Recording Materials

Phenothiazine-S-oxide derivatives are established as colorless leuco compounds that can be reversibly oxidized to colored forms for use in electrochromic recording and pressure-sensitive carbonless duplicating systems [2]. The 2-ylimino-substituted indophenol S-oxide scaffold (CAS 85153-42-0) provides a specific redox potential window and color-development profile dictated by the conjugation of the phenothiazine-S-oxide donor with the cyclohexadienone acceptor [1]. In contrast to simple phenothiazine-S-oxide, the extended quinoid conjugation of the target compound is expected to produce a bathochromic shift in the oxidized colored form, making it suitable for imaging applications requiring longer-wavelength absorption [1]. Researchers developing electrochromic devices, thermochromic indicators, or oxygen-sensitive labels should specify the 2-ylimino regioisomer when reproducible color-development kinetics and spectral properties are required [2].

Mechanochromic Smart Material Research – Phenothiazine-S-Oxide Functional Scaffold

For academic and industrial R&D groups investigating self-recovery mechanochromic luminescent materials, the phenothiazine-S-oxide core present in CAS 85153-42-0 represents a validated functional scaffold [3]. Zhang et al. (2023) established that phenothiazine-S-oxide-based fluorophores uniquely combine blue solid-state emission, solvatochromic responsiveness, and self-recovery mechanochromism—properties not observed in the corresponding sulfide or S,S-dioxide oxidation states [3]. The 2-ylimino-substituted derivative expands the structural diversity of this scaffold with an additional iminoquinone acceptor, offering a modular platform for tuning the intramolecular charge-transfer character and emission wavelength. This application scenario is relevant for procurement for anti-counterfeiting ink development, mechanical force sensors, and rewritable optical storage media [3].

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